molecular formula C13H10FNO6 B3337942 Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate CAS No. 832739-23-8

Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate

Cat. No.: B3337942
CAS No.: 832739-23-8
M. Wt: 295.22 g/mol
InChI Key: HULLVLUFVJOLDD-UHFFFAOYSA-N
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Description

Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate is a synthetic organic compound characterized by its unique structural features, which include a furan ring, a nitrophenoxy group, and a methyl ester functional group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrophenol and furan-2-carboxylic acid.

    Esterification: The furan-2-carboxylic acid is first esterified using methanol and a suitable acid catalyst (e.g., sulfuric acid) to form methyl furan-2-carboxylate.

    Nucleophilic Substitution: The methyl furan-2-carboxylate is then subjected to a nucleophilic substitution reaction with 5-fluoro-2-nitrophenol in the presence of a base (e.g., potassium carbonate) to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: Methyl 5-[(5-amino-2-nitrophenoxy)methyl]furan-2-carboxylate.

    Substitution: Methyl 5-[(5-substituted-2-nitrophenoxy)methyl]furan-2-carboxylate.

    Hydrolysis: 5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylic acid.

Scientific Research Applications

Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The biological activity of Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate is attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or disrupt cellular pathways, contributing to its antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[(5-chloro-2-nitrophenoxy)methyl]furan-2-carboxylate
  • Methyl 5-[(5-bromo-2-nitrophenoxy)methyl]furan-2-carboxylate
  • Methyl 5-[(5-iodo-2-nitrophenoxy)methyl]furan-2-carboxylate

Uniqueness

Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate is unique due to the presence of the fluoro group, which can influence its reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, potentially improving their pharmacokinetic properties.

Properties

IUPAC Name

methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO6/c1-19-13(16)11-5-3-9(21-11)7-20-12-6-8(14)2-4-10(12)15(17)18/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULLVLUFVJOLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=C(C=CC(=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101180226
Record name Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832739-23-8
Record name Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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